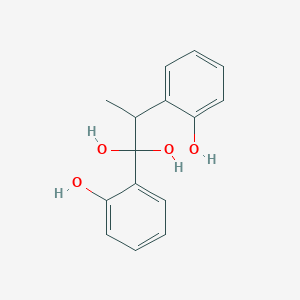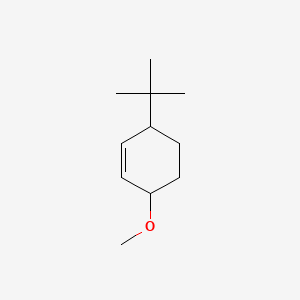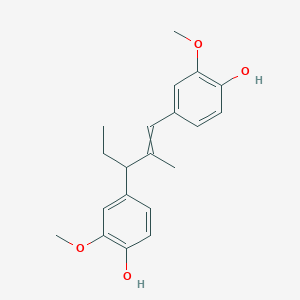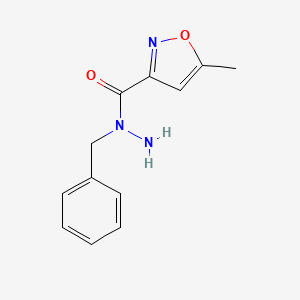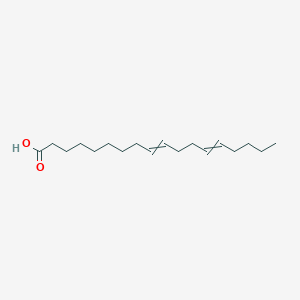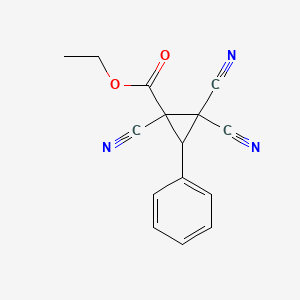
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C15H11N3O2 and a molecular weight of 265.271 g/mol . This compound is characterized by its cyclopropane ring, which is substituted with three cyano groups and a phenyl group, making it a highly functionalized cyclopropane derivative.
Métodos De Preparación
The synthesis of ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of styrene derivatives. One common method is the cobalt carbaporphyrin-catalyzed cyclopropanation, where styrene reacts with ethyl diazoacetate in the presence of a cobalt catalyst under nitrogen atmosphere . The reaction conditions usually involve an oil bath at 80°C for 18 hours, resulting in the formation of the cyclopropane ring.
Análisis De Reacciones Químicas
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyano groups and the phenyl ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2-phenylcyclopropane-1-carboxylate: Lacks the cyano groups, making it less reactive.
1-Aminocyclopropane-1-carboxylate: Used in plant biology for its role in ethylene biosynthesis.
Indole derivatives: While structurally different, they share similar applications in pharmaceuticals and materials science
Propiedades
Número CAS |
66016-79-3 |
|---|---|
Fórmula molecular |
C15H11N3O2 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
ethyl 1,2,2-tricyano-3-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H11N3O2/c1-2-20-13(19)15(10-18)12(14(15,8-16)9-17)11-6-4-3-5-7-11/h3-7,12H,2H2,1H3 |
Clave InChI |
CZWGRXDLUZLXSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(C1(C#N)C#N)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


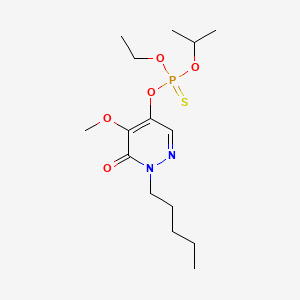

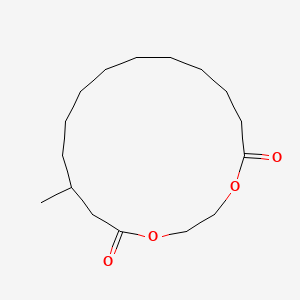

![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
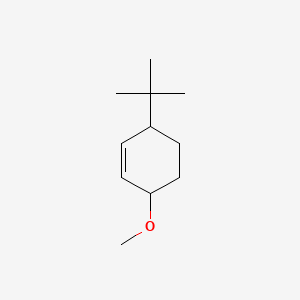
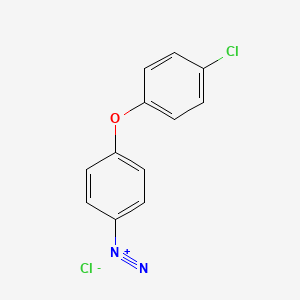
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
